{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride
Description
{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride is a bicyclic heteroaromatic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrimidine core substituted with methyl groups at the 5- and 7-positions. The methanamine moiety at the 3-position is protonated as a dihydrochloride salt, enhancing its solubility in aqueous systems.
Properties
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5.2ClH/c1-5-3-6(2)13-7(4-9)11-12-8(13)10-5;;/h3H,4,9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRGQFNJYBECPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)CN)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolopyrimidines, have been found to have a wide range of biological actions, including anti-tumor, cytotoxicity, and selective atp site-directed inhibition of the egf-receptor protein tyrosine kinase.
Mode of Action
For instance, some triazolopyrimidines have been found to inhibit the EGF-receptor protein tyrosine kinase, which plays a crucial role in cell signaling and growth.
Biological Activity
{5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- CAS Number : 842972-32-1
- Molecular Formula : C8H10N4·2HCl
- Molecular Weight : 192.17 g/mol
Research indicates that compounds similar to {5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine exhibit various biological activities primarily through modulation of signaling pathways. For instance, studies have shown that triazole derivatives can act as ligands for mitogen-activated protein kinases (MAPKs) such as ERK2 and JNK3, influencing cellular responses to stress and inflammation .
Pharmacological Effects
The compound exhibits notable pharmacological effects including:
- Anti-inflammatory Activity : Similar triazole compounds have demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The mechanism often involves the suppression of NF-κB signaling pathways .
- Antitumor Activity : Triazolo derivatives have been explored for their potential in cancer therapy. They may induce apoptosis in cancer cells through DNA damage response pathways .
Study 1: Anti-inflammatory Effects
A study conducted on a series of triazolo derivatives showed that compounds with structural similarities to {5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine significantly reduced the production of inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 values for these compounds ranged from 4.8 to 30.1 µM .
Study 2: Antitumor Mechanisms
In another investigation involving murine xenograft models, a related compound demonstrated efficacy in reducing tumor size when combined with DNA-damaging agents like doxorubicin. This suggests potential applications in combination therapies for cancer treatment .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares {5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride with structurally related triazolopyrimidine and triazolopyridine derivatives. Key differentiating factors include the heterocyclic core, substituent positions, and functional groups.
Notes:
- Core Heterocycle : Pyrimidine-based compounds (e.g., the target compound) exhibit greater electron deficiency compared to pyridine analogs, influencing their reactivity and binding to biological targets .
- Substituent Effects : Methyl groups (5,7-positions) on the pyrimidine ring provide steric bulk and moderate electron-donating effects, while trifluoromethyl groups enhance lipophilicity .
- Salt Forms : Dihydrochloride salts improve aqueous solubility, critical for pharmacological applications .
Research Findings and Implications
Structural Activity Relationships (SAR): The 5,7-dimethyl substitution on the pyrimidine core distinguishes the target compound from analogs like 6-methyl-pyridine derivatives. This substitution may optimize interactions with hydrophobic pockets in enzymes or receptors .
Pyridine-based triazolo compounds (e.g., trifluoromethyl derivatives) are often explored as kinase inhibitors or antimicrobial agents due to their balanced solubility and stability .
Synthetic Challenges: The fusion position of the triazole ring ([4,3-a] vs. [1,5-a]) impacts synthetic accessibility. [1,5-a] isomers are more commonly reported, making the target compound’s [4,3-a] fusion a point of novelty .
Q & A
Basic: What are the recommended synthetic routes for {5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methanamine dihydrochloride?
Methodological Answer:
The synthesis typically involves:
Core Structure Formation : Cyclocondensation of substituted pyrimidine precursors with triazole derivatives under reflux conditions (e.g., glacial acetic acid at 110°C for 3–6 hours) to form the triazolo[4,3-a]pyrimidine scaffold .
Functionalization : Introduction of the methanamine group via nucleophilic substitution or reductive amination. For example, reacting the triazolopyrimidine intermediate with chloroethylamine derivatives in dimethylformamide (DMF) with K₂CO₃ as a base .
Salt Formation : Treating the free base with concentrated HCl in ethanol to form the dihydrochloride salt, followed by recrystallization for purification .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C-NMR : To confirm substituent positions and methyl group integration. For example, methyl protons on the pyrimidine ring typically appear as singlets at δ 2.3–2.6 ppm, while methanamine protons resonate as broad signals near δ 3.2–3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₉H₁₂Cl₂N₆: calculated 283.06, observed 283.05) .
- Elemental Analysis : To validate purity (>95%) and confirm C, H, N, Cl content .
Basic: How can researchers optimize solubility for in vitro assays?
Methodological Answer:
- Salt Selection : The dihydrochloride form enhances aqueous solubility compared to the free base. Dissolve in PBS (pH 7.4) or DMSO (≤1% v/v) for biological testing .
- Co-Solvents : Use cyclodextrins or surfactants (e.g., Tween-80) for hydrophobic intermediates .
Advanced: How to address unexpected byproducts during synthesis?
Methodological Answer:
- Mechanistic Analysis : Use LC-MS to track side reactions (e.g., over-alkylation or ring-opening). For example, solvent-free conditions may reduce hydrolysis .
- Process Optimization : Adjust reaction time/temperature. Refluxing in acetic acid for >3 hours minimizes impurities but risks decomposition .
- Byproduct Isolation : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate and characterize impurities .
Advanced: What strategies are recommended for designing bioactivity assays?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., EGFR-TK) based on structural analogs showing inhibition (IC₅₀ < 10 µM) .
- Assay Design :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with ATP concentrations near Km .
- Cellular Uptake : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., HCT-116) at 1–100 µM .
Advanced: How to perform computational docking studies for SAR analysis?
Methodological Answer:
Structural Preparation : Obtain the compound’s 3D structure from PubChem (InChI Key: LOYBGYLLZDWXBB-UHFFFAOYSA-N) or optimize via Gaussian (B3LYP/6-31G*) .
Target Protein : Download EGFR-TK crystal structure (PDB: 1M17). Remove water molecules and add polar hydrogens.
Docking Software : Use AutoDock Vina with a grid box centered on the ATP-binding site. Analyze binding poses for hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .
Advanced: How to evaluate compound stability under physiological conditions?
Methodological Answer:
- Forced Degradation : Incubate at 37°C in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes. Monitor degradation via LC-MS at 0, 24, and 48 hours .
- Photostability : Expose to UV light (320–400 nm) for 72 hours; assess changes by HPLC .
Advanced: How to resolve contradictory NMR data for methyl group assignments?
Methodological Answer:
- 2D NMR : Use HSQC to correlate ¹H (δ 2.3–2.6 ppm) with ¹³C signals (δ 20–25 ppm for methyl groups) .
- Isotopic Labeling : Synthesize ¹³C-labeled methyl derivatives to confirm assignments .
Advanced: What analytical methods validate purity for publication?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN in 20 min). Purity >98% is required for biological studies .
- ICP-MS : Confirm absence of heavy metal contaminants (e.g., Pd < 10 ppm) if metal catalysts are used .
Advanced: How to design SAR studies for optimizing activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
